molecular formula C13H7F3N2O B15331325 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one

Katalognummer: B15331325
Molekulargewicht: 264.20 g/mol
InChI-Schlüssel: NQGMRIAEBMIVIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the benzo[g]quinazolin-4(3H)-one core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for the preparation of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves a three-component carbonylative reaction. This reaction utilizes trifluoroacetimidoyl chlorides and amines in the presence of a heterogeneous activated carbon fiber-supported palladium catalyst . The reaction conditions typically include:

    Catalyst: Activated carbon fiber-supported palladium

    Temperature: Moderate to high temperatures

    Solvent: Suitable organic solvents such as toluene or dimethylformamide

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, ensuring consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines and thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Trifluoromethyl)quinazolin-4(3H)-one
  • 2-(Trifluoromethyl)benzo[h]quinazolin-4(3H)-one
  • 2-(Trifluoromethyl)benzo[f]quinazolin-4(3H)-one

Uniqueness

2-(Trifluoromethyl)benzo[g]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and potential therapeutic applications.

Eigenschaften

Molekularformel

C13H7F3N2O

Molekulargewicht

264.20 g/mol

IUPAC-Name

2-(trifluoromethyl)-3H-benzo[g]quinazolin-4-one

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)12-17-10-6-8-4-2-1-3-7(8)5-9(10)11(19)18-12/h1-6H,(H,17,18,19)

InChI-Schlüssel

NQGMRIAEBMIVIY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=N3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.